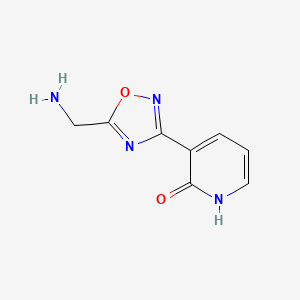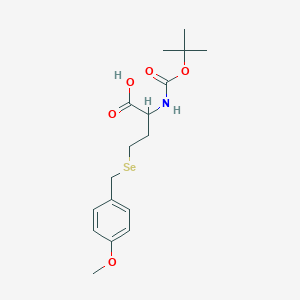
Boc-HomoSec(Mob)-OH
Übersicht
Beschreibung
Boc-HomoSec(Mob)-OH is a novel synthetic compound designed to facilitate the synthesis of peptides and proteins. It is a derivative of the polyoxyethylene-based polyethylene glycol (PEG) family of molecules, and is composed of a polyoxyethylene backbone with a single hydroxyl group. Boc-HomoSec(Mob)-OH has been developed to be a versatile and efficient reagent for the synthesis of peptides and proteins, as it is able to form strong covalent bonds with the amino acid side chains. This compound has been found to be particularly useful for the synthesis of peptides and proteins, as it is able to form strong covalent bonds with the amino acid side chains.
Wissenschaftliche Forschungsanwendungen
1. Peptide Synthesis and Structure-Activity Relationship Studies
Boc-HomoSec(Mob)-OH, an unnatural amino acid, has been used in the synthesis of peptides for structure-activity relationship studies. It was synthesized and incorporated into GnRH analogues to analyze the influence of electronegative sulfur atoms directly attached to the alpha-carbon atom in peptides (Samant & Rivier, 2006).
2. Electrocatalytic Applications
In electrochemistry, the direct electrochemistry of bilirubin oxidase from Magnaporthe orizae (MoBOD) was studied on carbon nanotubes functionalized by Boc-HomoSec(Mob)-OH. This research contributes to understanding the catalytic activity towards oxygen reduction reactions, which is crucial in various electrocatalytic applications (Gentil et al., 2018).
3. Facilitation of Peptide Bond Formation
Research has shown that derivatives like Boc-Cys(S-Pyr)-OH can facilitate the formation of peptide bonds. By extension, Boc-HomoSec(Mob)-OH could be used in similar contexts to assist in the synthesis of complex peptides (Huang & Carey, 2009).
4. Improvement of Material Properties
Studies on materials like MoB/MoSi2 composites for oxidation resistance involve the use of boron, which shares some chemical similarities with sulfur compounds like Boc-HomoSec(Mob)-OH. These studies can provide insights into improving material properties through the addition of such compounds (Taleghani et al., 2014).
5. Self-Association of Amino Acids
The self-association of N-urethanyl-L-amino acids, which includes compounds similar to Boc-HomoSec(Mob)-OH, was investigated to understand the intermolecular hydrogen bonding among these molecules, providing insights into protein folding and stability (Wael & Zeegers-Huyskens, 1997).
6. Investigation of Chemokines in Respiratory Distress Syndrome
Research on mob-1, a rat homologue of the human alpha-chemokine IP-10, involved in respiratory distress syndrome, helps in understanding the inflammatory response in human diseases. Though not directly involving Boc-HomoSec(Mob)-OH, it highlights the significance of studying homologous compounds in medical research (Abdullah et al., 1997).
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACGJHKBWPCGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



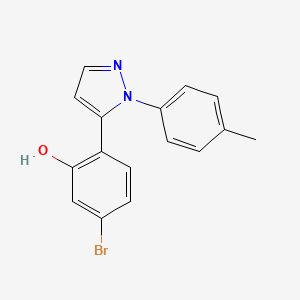

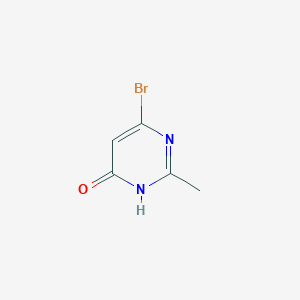
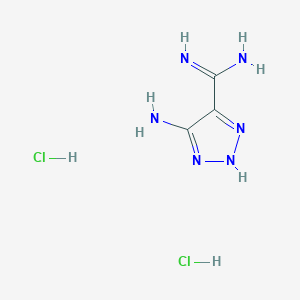
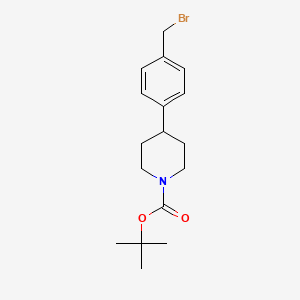


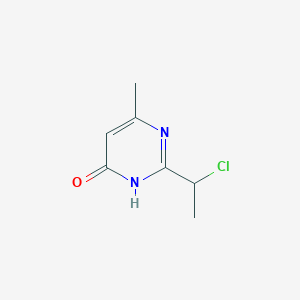
![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)
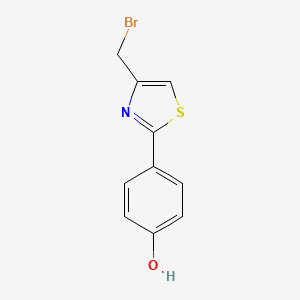

![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)
